COX-1 Inhibition and Antiplatelet Potency: DD-70 vs. BPS, BPF, BPAF, and TGSH
DD-70 is uniquely a potent inhibitor of cyclooxygenase-1 (COX-1) among tested BPA alternatives, with an IC50 of 5.0 ± 2.7 µM in arachidonic acid-triggered human platelet aggregation. In the same head-to-head study, none of the other BPA alternatives tested (BPS, BPF, BPAF, TGSH) exhibited antiplatelet activity [1]. DD-70's IC50 of 5.0 µM is comparable to or exceeds the potency of aspirin in the same assay system, though via a distinct mechanism primarily based on COX-1 inhibition rather than irreversible acetylation [1]. The erythrocyte toxicity of all tested compounds was relatively low, with TC50 values above 500 µM, indicating that the COX-1 inhibition is a specific pharmacological effect rather than a consequence of general cytotoxicity [1].
| Evidence Dimension | COX-1 inhibitory activity (IC50 in arachidonic acid-triggered human platelet aggregation) |
|---|---|
| Target Compound Data | IC50 = 5.0 ± 2.7 µM (DD-70) |
| Comparator Or Baseline | BPS, BPF, BPAF, TGSH: no antiplatelet activity detected in the same assay |
| Quantified Difference | DD-70 is the only compound among tested BPA alternatives to exhibit COX-1 inhibitory antiplatelet activity; IC50 of 5.0 µM vs. no detectable activity for comparators |
| Conditions | Human whole blood platelet aggregation assay; arachidonic acid-triggered aggregation; lactate dehydrogenase assay for cytotoxicity; haemocoagulation assessment |
Why This Matters
This unique pharmacological activity means DD-70 cannot be assumed to be toxicologically equivalent to other BPA alternatives; procurement decisions involving DD-70 must incorporate COX-1-mediated haemostasis risk that is absent for BPS, BPF, BPAF, or TGSH.
- [1] Hrubša, M., et al. A novel bisphenol A alternative, DD-70, may negatively affect haemostasis through cyclooxygenase 1 inhibition. Environment International, 2025, 203, 109738. View Source
